molecular formula C7H9NO2S B1589082 2-((Furan-2-ylmethyl)thio)acetamide CAS No. 86251-28-7

2-((Furan-2-ylmethyl)thio)acetamide

Cat. No.: B1589082
CAS No.: 86251-28-7
M. Wt: 171.22 g/mol
InChI Key: PEAQWSOVDCXQCW-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)thio)acetamide is a chemical compound characterized by its unique structure, which includes a furan ring and a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Furan-2-ylmethyl)thio)acetamide typically involves the reaction of furan-2-ylmethylamine with thioacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane or toluene is common. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production process. The use of catalysts, such as acid catalysts, can enhance the reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-((Furan-2-ylmethyl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the thioacetamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

  • Reduction: Reduction of the thioacetamide group can result in the formation of thioacetamide derivatives.

  • Substitution: Substitution reactions can yield various substituted furan derivatives.

Scientific Research Applications

2-((Furan-2-ylmethyl)thio)acetamide has found applications in several scientific fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism by which 2-((Furan-2-ylmethyl)thio)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring can act as an electrophile, reacting with nucleophiles in biological systems. The thioacetamide group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular components.

Comparison with Similar Compounds

2-((Furan-2-ylmethyl)thio)acetamide is unique due to its specific structural features. Similar compounds include:

  • Furan-2-carboxylic acid: This compound lacks the thioacetamide group and has different chemical properties.

  • Thioacetamide derivatives: These compounds contain the thioacetamide group but lack the furan ring, resulting in different reactivity and applications.

  • Furan-2-ylmethylamine: This compound is a precursor in the synthesis of this compound and has distinct chemical behavior.

Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-7(9)5-11-4-6-2-1-3-10-6/h1-3H,4-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAQWSOVDCXQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452065
Record name 2-((Furan-2-ylmethyl)thio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86251-28-7
Record name 2-((Furan-2-ylmethyl)thio)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Nitrophenyl 2-(furfurylthio)acetate (6.5 g) was dissolved in 200 ml of tetrahydrofuran, and under ice cooling, 75 ml of a tetrahydrofuran solution of 4 g of 3-(3-hydroxymethylphenoxy)propylamine was added dropwise to the solution. One hour later, the temperature was returned to room temperature, and the mixture was stirred for 18 hours. The solvent was concentrated, and the concentrate was taken into ethyl acetate, washed with a 1N aqueous solution of sodium hydroxide and water, and dried. The solvent was evaporated to give 7.02 g (94.9%) of N-3-(3-hydroxymethylphenoxy)propyl]-2-(furfurylthio)acetamide.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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